molecular formula C24H17BrClN3O5 B2943590 (E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522657-36-9

(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2943590
CAS No.: 522657-36-9
M. Wt: 542.77
InChI Key: VIUAIMKFOWPWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H17BrClN3O5 and its molecular weight is 542.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds structurally related to the queried chemical have been extensively studied for their pharmacological properties and potential clinical applications. For instance, Metoclopramide, a compound with a distinct pharmacological profile, demonstrates the significance of chemical research in developing therapeutic agents for gastrointestinal disorders and vomiting prevention (Pinder et al., 2012). This highlights the broader context of drug discovery and development in which a compound with such a complex structure could be studied for potential pharmacological benefits.

Antimicrobial and Antiproliferative Activities

Research on the structure-activity relationships of various compounds, including those with bromo, chloro, methoxy, and nitro functional groups, has shown promising antimicrobial and antiproliferative activities. These findings suggest potential applications in developing novel anticancer drugs and antimicrobial agents (Liew et al., 2020). The study of (E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide could similarly contribute to identifying new therapeutic agents with enhanced efficacy against various diseases.

Environmental and Material Sciences

Compounds with halogenated elements, like bromo and chloro groups, have been researched for their environmental impact, particularly as flame retardants and their metabolites (Hites, 2008). This line of research not only addresses the environmental persistence and toxicity of such compounds but also explores their potential utility in developing safer, more effective flame retardants. The study of our target compound could extend to assessing its environmental behavior and potential applications in material science.

Properties

IUPAC Name

(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O5/c1-33-22-9-4-16(11-23(22)34-14-15-2-5-18(25)6-3-15)10-17(13-27)24(30)28-20-8-7-19(26)12-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAIMKFOWPWBK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.